Boc-N-methyl-L-isoleucine Boc-N-methyl-L-isoleucine
Brand Name: Vulcanchem
CAS No.: 52498-32-5
VCID: VC21543778
InChI: InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1
SMILES: CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol

Boc-N-methyl-L-isoleucine

CAS No.: 52498-32-5

Cat. No.: VC21543778

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Boc-N-methyl-L-isoleucine - 52498-32-5

CAS No. 52498-32-5
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
IUPAC Name (2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1
Standard InChI Key HTBIAUMDQYXOFG-IUCAKERBSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
SMILES CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Chemical Structure and Identification

Molecular Composition and Identifiers

Boc-N-methyl-L-isoleucine is characterized by the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol. The compound is registered under the CAS number 52498-32-5 and is known by several synonyms in the scientific literature, including:

  • Boc-N-Me-Ile-OH

  • N-tert-Butyloxycarbonyl-N-methyl-L-isoleucine

  • N-(tert-butoxycarbonyl)-N-methyl-L-isoleucine

  • BOC-MEILE-OH

  • BOC-MELLE-OH

  • BOC-N-ALPHA-METHYL-L-ISOLEUCINE

The InChI identifier for this compound is:
InChI=1/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1

Structural Features

The structure of Boc-N-methyl-L-isoleucine is characterized by:

  • A carboxylic acid group (-COOH) at one end

  • An N-methylated amino group (-N(CH₃)-) in the alpha position

  • A tert-butyloxycarbonyl protecting group attached to the nitrogen

  • The side chain of L-isoleucine with its characteristic branched aliphatic structure

  • Stereochemistry that maintains the L-configuration of the parent isoleucine

This structure provides unique reactivity and solubility properties that make it valuable for various synthetic applications.

Physical and Chemical Properties

Physical Characteristics

Boc-N-methyl-L-isoleucine typically appears as a white to off-white solid or powder at room temperature. The compound exhibits the following physical properties:

PropertyValueSource
Physical stateWhite or off-white solid
Molecular weight245.32 g/mol
Density1.053±0.06 g/cm³ (Predicted)
Boiling point338.2±21.0°C (Predicted)
Flash point158.3°C
Refractive index1.466
Vapor pressure1.86×10⁻⁵ mmHg at 25°C

Solubility Profile

Boc-N-methyl-L-isoleucine exhibits selective solubility in various solvents, which is important for its applications in synthetic chemistry:

  • Readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol

  • Moderately soluble in other polar organic solvents like dichloromethane and chloroform

  • Limited solubility in water, which is typical of Boc-protected amino acids

This solubility profile facilitates its use in organic synthesis reactions typically conducted in non-aqueous media.

Acid-Base Properties

The carboxylic acid group of Boc-N-methyl-L-isoleucine contributes to its acidic character:

  • pKa: 4.05±0.22 (Predicted)

  • The N-methyl and Boc groups modify the basicity of the nitrogen compared to the parent isoleucine

These acid-base properties are important considerations when using this compound in peptide coupling reactions and other synthetic processes.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides valuable structural information about Boc-N-methyl-L-isoleucine. Partial NMR data available indicates characteristic signals:

  • ¹H NMR shows signals for the methyl groups attached to the nitrogen and the isoleucine side chain

  • Characteristic signals for the tert-butyl group of the Boc protecting group typically appear around 1.5 ppm

  • The alpha proton adjacent to the N-methyl group shows a distinctive chemical shift pattern

The complete structural elucidation through NMR is essential for confirming the compound's identity and purity in research applications.

Synthesis and Preparation

Synthetic Routes

Boc-N-methyl-L-isoleucine is typically synthesized through a sequence of reactions starting from L-isoleucine. The general synthetic pathway involves:

  • Boc protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate (Boc₂O)

  • N-methylation of the Boc-protected L-isoleucine using a methylating agent (such as methyl iodide) and a base

  • Purification steps to obtain the final product with high purity

Alternative synthetic approaches may involve different protecting group strategies or methylation methods depending on the specific requirements of the synthesis.

Quality Control

Quality control for commercial Boc-N-methyl-L-isoleucine typically involves:

  • HPLC analysis to determine purity (typically >99%)

  • NMR spectroscopy to confirm structure

  • Mass spectrometry to verify molecular weight

  • Chiral analysis to confirm the L-configuration is maintained

Applications in Research and Industry

Peptide Synthesis

The primary application of Boc-N-methyl-L-isoleucine is in peptide synthesis, where it serves several important functions:

  • Introduction of N-methylated amino acid residues into peptides, which can:

    • Increase peptide stability against enzymatic degradation

    • Modify conformational preferences

    • Alter membrane permeability

    • Change receptor binding properties

  • The Boc protecting group allows for orthogonal protection strategies in complex peptide synthesis

    • Selective deprotection under mild acidic conditions

    • Compatibility with solid-phase peptide synthesis methodologies

  • Improvement of pharmacokinetic properties of peptide therapeutics through N-methylation

Pharmaceutical Applications

In pharmaceutical research and development, Boc-N-methyl-L-isoleucine contributes to:

  • Design and synthesis of peptidomimetics that mimic natural peptides but exhibit improved drug-like properties

  • Development of enzyme inhibitors, particularly for proteases

  • Creation of peptide-based drug candidates with enhanced oral bioavailability

  • Production of specialized research tools for studying protein-peptide interactions

Research Applications in Chemical Biology

Beyond direct pharmaceutical applications, Boc-N-methyl-L-isoleucine is used in:

  • Bioconjugation processes for attaching biomolecules to therapeutic agents

  • Investigation of structure-activity relationships in bioactive peptides

  • Development of peptide-based catalysts and materials

  • Studies of metabolic pathways involving branched-chain amino acids

SupplierProduct ReferenceAvailable QuantitiesPrice Range (€)
CymitQuimica01-40013861g, 5g104.00-401.00
Unnamed Supplier (CymitQuimica)IN-DA00I9E9100mg-100g30.00-197.00+
Unnamed Supplier (CymitQuimica)54-OR1012534250mg-500g32.00-3,554.00
Unnamed Supplier (CymitQuimica)7W-GM4730Undefined sizeNot specified

Related Compounds and Structural Analogs

Comparison with Similar Compounds

Boc-N-methyl-L-isoleucine is part of a family of protected amino acid derivatives. Notable related compounds include:

  • Boc-L-isoleucine methyl ester (CAS: 17901-01-8)

    • Contains an ester group instead of the free carboxylic acid

    • Lacks the N-methyl group

    • Used primarily as an intermediate in peptide synthesis

  • Boc-N-methyl-L-allo-isoleucine

    • Stereoisomer of Boc-N-methyl-L-isoleucine with different stereochemistry at the beta-carbon

    • Used in similar applications but may confer different conformational properties to peptides

  • Unmodified L-isoleucine

    • The parent amino acid without protecting groups or N-methylation

    • Essential amino acid found in proteins

    • Different solubility, reactivity, and biological properties

Structure-Activity Relationships

The structural modifications present in Boc-N-methyl-L-isoleucine contribute significantly to its properties and applications:

  • N-methylation:

    • Eliminates the hydrogen bond donor capability of the amino group

    • Restricts conformational flexibility

    • Often leads to improved membrane permeability in peptides

    • Changes the cis/trans isomerization properties of peptide bonds

  • Boc protection:

    • Provides temporary protection of the amino group

    • Enables controlled reactivity in synthesis

    • Can be selectively removed under acidic conditions

    • Increases lipophilicity and organic solvent solubility

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